1-(3-Bromo-4-methylphenyl)acetone
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Description
1-(3-Bromo-4-methylphenyl)acetone is an organic synthetic intermediate and a pharmaceutical intermediate . It is used in the laboratory research and development process and in the chemical and pharmaceutical synthesis process . These derivatives are potent inhibitors of topoisomerase II (Topo II) and topoisomerase I (Topo I) and are also potent antitumor agents . It is also used as a reagent in the synthesis of BAF312, Siponimod which has been tested in the treatment of patients suffering from relapsing-remitting multiple sclerosis .
Synthesis Analysis
The synthesis of 1-(3-Bromo-4-methylphenyl)acetone could involve reactions at the benzylic position, which are very important for synthesis problems . A mixture of powdered salt and potassium hydroxide could be thoroughly stirred, and a few drops of methanol could be added .Molecular Structure Analysis
The molecular formula of 1-(3-Bromo-4-methylphenyl)acetone is C9H9BrO . The InChI Key is PDJLFESXPVLVMR-UHFFFAOYSA-N . The SMILES representation is CC1=C(C=C(C=C1)C(=O)C)Br .Chemical Reactions Analysis
The bromination of acetophenone derivatives is a significant topic in the field of organic chemistry . The reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously .Physical And Chemical Properties Analysis
1-(3-Bromo-4-methylphenyl)acetone has a molecular weight of 213.07 . In its pure form, it appears as a translucent whitish crystal or white powder . The compound demonstrates solubility in water and other polar solvents .Safety And Hazards
properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRXFXATQQPGIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)propan-2-one |
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